N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide

Catalog No.
S548546
CAS No.
1418033-25-6
M.F
C15H22N2O4
M. Wt
294.35
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylb...

CAS Number

1418033-25-6

Product Name

N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35

InChI

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VRYZCEONIWEUAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

LMK235; LMK 235; LMK-235.

Description

The exact mass of the compound N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide is 294.15796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biological Activity: The presence of a hydroxyl amine group and a carbonyl group suggests the molecule might have biological activity. Hydroxyl amines can participate in hydrogen bonding and form linkages with biomolecules, while carbonyl groups can act as hydrogen bond acceptors and participate in various biochemical reactions [, ]. Further research would be needed to determine if N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide binds to specific targets or exhibits any enzymatic activity.
  • Medicinal Chemistry: The 3,5-dimethyl benzamide moiety is a common scaffold found in many bioactive molecules, including some with analgesic and anti-inflammatory properties []. This suggests N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide could be a potential candidate for further investigation in medicinal chemistry, although in-vitro and in-vivo studies would be necessary to assess its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

294.15796

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hansen FK, Sumanadasa SD, Stenzel K, Duffy S, Meister S, Marek L, Schmetter R, Kuna K, Hamacher A, Mordmüller B, Kassack MU, Winzeler EA, Avery VM, Andrews KT, Kurz T. Discovery of HDAC inhibitors with potent activity against multiple malaria parasite life cycle stages. Eur J Med Chem. 2014 Jul 23;82:204-13. doi: 10.1016/j.ejmech.2014.05.050. Epub 2014 May 22. PubMed PMID: 24904967.
2: Marek L, Hamacher A, Hansen FK, Kuna K, Gohlke H, Kassack MU, Kurz T. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. J Med Chem. 2013 Jan 24;56(2):427-36. doi: 10.1021/jm301254q. Epub 2013 Jan 8. PubMed PMID: 23252603.

Explore Compound Types